molecular formula C15H9BrClN B8444007 2-Phenyl-3-(4-bromophenyl)-3-chloro-acrylonitrile

2-Phenyl-3-(4-bromophenyl)-3-chloro-acrylonitrile

Cat. No.: B8444007
M. Wt: 318.59 g/mol
InChI Key: SURXPZXGSNBVJF-UHFFFAOYSA-N
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Description

2-Phenyl-3-(4-bromophenyl)-3-chloro-acrylonitrile is a useful research compound. Its molecular formula is C15H9BrClN and its molecular weight is 318.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H9BrClN

Molecular Weight

318.59 g/mol

IUPAC Name

3-(4-bromophenyl)-3-chloro-2-phenylprop-2-enenitrile

InChI

InChI=1S/C15H9BrClN/c16-13-8-6-12(7-9-13)15(17)14(10-18)11-4-2-1-3-5-11/h1-9H

InChI Key

SURXPZXGSNBVJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)Cl)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 g of 2-phenyl-3-(4-bromophenyl)-3-chloro-acrylaldoxime (5.9 mmoles) were suspended in 50 ml of THF. The mixture was cooled to 0° C and, successively, 5 ml of sodium hydroxide solution and 1.14 g of p-toluene-sulfochloride were added. The mixture was stirred for 1 hour at 10° C and evaporated at room temperature. The solid residue was taken up with a small amount of methylene chloride and applied onto a column with basic aluminum oxide in n-hexane. Elution was effected with petroleum ether and then with methylene chloride. In this way pure 2-phenyl-3-(4-bromophenyl)-3-chloro-acrylonitrile (melting point: 128°-130° C) was obtained.
Name
2-phenyl-3-(4-bromophenyl)-3-chloro-acrylaldoxime
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
p-toluene sulfochloride
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2g of 2-phenyl-3-(4-bromophenyl)-3-chloro-acrylaldoxime (5.9 m moles) were suspended in 50 ml of THF. The mixture was cooled to 0° C and, successively, 5 ml of sodium hydroxide solution and 1.14 g of p-toluene-sulfochloride were added. The mixture was stirred for 1 hour at 10° C and evaporated at room temperature. The solid residue was taken up with a small amount of methylene chloride and applied onto a column with basic aluminum oxide in n-hexane. Elution was effected with petroleum ether and then with methylene chloride. In this way pure 2-phenyl-3-(4-bromophenyl)-3-chloro-acrylonitrile (melting point: 128° -130° C) was obtained.
[Compound]
Name
2g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-phenyl-3-(4-bromophenyl)-3-chloro-acrylaldoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
p-toluene sulfochloride
Quantity
1.14 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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